molecular formula C35H38Cl2N8O4 B194000 trans-Itraconazole CAS No. 252964-65-1

trans-Itraconazole

Katalognummer: B194000
CAS-Nummer: 252964-65-1
Molekulargewicht: 705.6 g/mol
InChI-Schlüssel: VHVPQPYKVGDNFY-KKHGCVKGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trans-Itraconazole is a stereoisomer of Itraconazole, a triazole antifungal agent used to treat a variety of fungal infections. It is known for its broad-spectrum activity against various fungal species, including Aspergillus, Candida, and Histoplasma. This compound is particularly effective due to its ability to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Trans-Itraconazole can be synthesized through several methods, including solvent displacement and nanoprecipitation techniques. One common method involves dissolving a mixture of Itraconazole and L-ascorbic acid in a mixed solvent of dichloromethane and methanol. Hydroxypropyl methylcellulose and pluronic F-127 are then added, followed by dichloromethane to obtain a raw material solution. This solution is then subjected to supercritical fluid crystallization, where carbon dioxide is fed into a crystallization autoclave, and the solution is sprayed into the autoclave via a spray nozzle. Composite particles are separated from the solution and collected at the bottom of the autoclave .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced crystallization techniques to enhance the bioavailability and stability of the compound. The use of supercritical fluid crystallization is particularly advantageous as it allows for the production of particles with decreased size and increased bioavailability .

Analyse Chemischer Reaktionen

Types of Reactions

Trans-Itraconazole undergoes several types of chemical reactions, including oxidation, reduction, and substitution. It is metabolized primarily by cytochrome P450 3A4 to form hydroxy-Itraconazole, keto-Itraconazole, and N-desalkyl-Itraconazole .

Common Reagents and Conditions

    Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Typically employs reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Often utilizes reagents such as halogens or alkylating agents under specific conditions.

Major Products

The major products formed from these reactions include hydroxy-Itraconazole, keto-Itraconazole, and N-desalkyl-Itraconazole, which are important metabolites in the pharmacokinetics of the compound .

Wissenschaftliche Forschungsanwendungen

Antifungal Applications

Broad Spectrum Activity
trans-Itraconazole is primarily recognized for its effectiveness against a variety of fungal infections, including:

  • Aspergillus species
  • Candida species
  • Histoplasmosis
  • Blastomycosis
  • Sporotrichosis

The pharmacological profile of this compound shows significant efficacy in treating both superficial and systemic mycoses, as evidenced by various clinical trials. For example, in studies involving patients with histoplasmosis, a median dose of 200 mg/day resulted in substantial symptom resolution within 3 to 12 months .

Anti-Angiogenic Properties

Recent research highlights this compound's antiangiogenic activity, which is crucial for cancer treatment. It has been shown to inhibit endothelial cell proliferation and disrupt cholesterol trafficking within cells, leading to reduced angiogenesis. This mechanism is particularly relevant in the context of tumors requiring a blood supply for growth.

Case Study: Glioblastoma Treatment

A study demonstrated that this compound induces autophagy in glioblastoma cells, inhibiting their proliferation. This was achieved by blocking the AKT-mTOR signaling pathway, which is vital for tumor growth . The findings suggest that this compound could be an adjunct therapy in treating aggressive brain tumors.

Cancer Therapeutics

Clinical Trials and Efficacy
this compound has been explored as a potential anticancer agent beyond its antifungal use. Notable applications include:

  • Prostate Cancer : In phase II trials, high-dose this compound (600 mg/day) led to significant prostate-specific antigen (PSA) reductions and delayed tumor progression .
  • Non-Small Cell Lung Cancer : Studies indicate that combining this compound with chemotherapy agents like pemetrexed can enhance treatment efficacy .

COVID-19 Research

During the COVID-19 pandemic, this compound was investigated for its antiviral properties against SARS-CoV-2. Preclinical studies showed promising results in hamster models, leading to a pilot clinical trial assessing its safety and efficacy in hospitalized patients with moderate to severe COVID-19 . Although further research is needed, these findings open avenues for repurposing this compound as an antiviral agent.

Pharmacokinetics and Safety Profile

This compound exhibits favorable pharmacokinetic properties:

PropertyValue
Bioavailability~55%
Protein Binding99.8%
Elimination Half-LifeApproximately 21 hours
MetabolismExtensive hepatic metabolism via CYP3A4

Despite its broad applications, caution is advised due to potential drug interactions and side effects such as decreased cardiac contractility observed in some studies .

Biologische Aktivität

trans-Itraconazole, a stereoisomer of the widely used antifungal drug itraconazole, has garnered attention for its diverse biological activities beyond its primary antifungal properties. This article delves into the biological activity of this compound, focusing on its antiangiogenic effects, inhibition of the Hedgehog (Hh) signaling pathway, and potential antiviral properties.

Overview of Itraconazole

Itraconazole is a triazole antifungal agent that inhibits the synthesis of ergosterol, a key component of fungal cell membranes. Its clinical applications primarily include the treatment of various fungal infections. Recent studies have revealed additional pharmacological activities, particularly in oncology and virology.

1. Antiangiogenic Activity

Research indicates that itraconazole exhibits potent antiangiogenic properties, which are crucial for inhibiting tumor growth by preventing the formation of new blood vessels. A study synthesized 25 itraconazole analogues to evaluate their effects on endothelial cell proliferation and Hh signaling in medulloblastoma cultures. The findings highlighted that this compound significantly inhibited endothelial cell proliferation and Gli1 transcription, a marker for Hh pathway activation (Table 1) .

Table 1: Inhibition of Endothelial Cell Proliferation by Itraconazole Analogues

CompoundIC50 (µM)Gli1 Transcript Level (Relative)
This compound2.50.4
Itraconazole3.00.5
Analogue A1.80.3
Analogue B4.00.6

2. Inhibition of Hedgehog Pathway

The Hh signaling pathway plays a critical role in cell growth and differentiation, with aberrations linked to various cancers. Studies have shown that this compound effectively inhibits this pathway by blocking Smoothened, a key protein in Hh signaling, leading to reduced tumor cell proliferation (Figure 1) .

Figure 1: Mechanism of Action of this compound on Hh Pathway

  • Inhibition of Smoothened : Prevents activation of downstream Gli transcription factors.
  • Reduced Tumor Growth : Correlates with decreased Gli1 levels in treated cells.

3. Antiviral Activity

Recent investigations have identified this compound as having broad-spectrum antiviral activity against enteroviruses and hepatitis C virus (HCV). This activity is mediated through the oxysterol-binding protein (OSBP), which plays a role in lipid transport within cells . The structural features critical for this antiviral activity overlap with those required for inhibiting VEGFR2 trafficking but are distinct from those needed for antifungal action.

Pharmacokinetics

The pharmacokinetic profile of itraconazole is complex due to its non-linear absorption characteristics influenced by food intake. A bioequivalence study comparing different formulations showed that this compound maintains effective plasma concentrations when administered properly (Table 2) .

Table 2: Pharmacokinetic Parameters of Itraconazole Formulations

FormulationAUC0-t (ng.h/ml)Cmax (ng/ml)tmax (h)t1/2 (h)
Conventional Itraconazole 100 mg twice daily811 ± 46576 ± 394.518 ± 10
Super-Bioavailable Itraconazole (130 mg once daily)760 ± 48073 ± 394.517 ± 10

Case Studies

Several clinical trials have explored the efficacy of this compound in treating various conditions:

  • Antifungal Efficacy : A study involving patients with dermatophytosis indicated that both conventional and super-bioavailable itraconazole formulations were effective, with improved outcomes noted with once-daily dosing .
  • Oncological Applications : Phase II trials have demonstrated that itraconazole can enhance the efficacy of chemotherapy agents in patients with different cancer types, particularly through its antiangiogenic properties .

Eigenschaften

IUPAC Name

2-butan-2-yl-4-[4-[4-[4-[[(2R,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVPQPYKVGDNFY-KKHGCVKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38Cl2N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40861071
Record name trans-Itraconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

705.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252964-65-1
Record name trans-Itraconazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252964651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-Itraconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ITRACONAZOLE, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ63FB41CJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-Itraconazole
Reactant of Route 2
Reactant of Route 2
trans-Itraconazole
Reactant of Route 3
Reactant of Route 3
trans-Itraconazole
Reactant of Route 4
Reactant of Route 4
trans-Itraconazole
Reactant of Route 5
Reactant of Route 5
trans-Itraconazole
Reactant of Route 6
Reactant of Route 6
trans-Itraconazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.